(R)-CLEONIN
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Overview
Description
®-CLEONIN is a chiral compound known for its significant applications in various scientific fields. It is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The compound is often utilized in research due to its specific interactions with biological molecules and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-CLEONIN typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts in asymmetric synthesis. The reaction conditions often require precise temperature control and the use of solvents that do not interfere with the chiral catalyst.
Industrial Production Methods
Industrial production of ®-CLEONIN may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to maximize yield and purity while maintaining the stereochemical integrity of the compound. Techniques such as continuous flow synthesis and high-throughput screening are often employed to optimize production.
Chemical Reactions Analysis
Types of Reactions
®-CLEONIN undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving ®-CLEONIN are usually conducted under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of ®-CLEONIN can lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
®-CLEONIN has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and other proteins, providing insights into biochemical pathways.
Medicine: ®-CLEONIN is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-CLEONIN involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, ®-CLEONIN may inhibit certain enzymes, thereby reducing inflammation or preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (S)-CLEONIN
- ®-Rolipram
- (S)-Rolipram
Uniqueness
®-CLEONIN is unique due to its specific stereochemistry, which significantly influences its biological activity. Compared to its enantiomer (S)-CLEONIN, ®-CLEONIN may exhibit different pharmacological effects and potency. Similarly, while ®-Rolipram and (S)-Rolipram share some structural similarities, their mechanisms of action and therapeutic applications can vary.
Properties
IUPAC Name |
(2R)-2-amino-2-(1-hydroxycyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@H](C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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